molecular formula C14H9ClFNO2 B5778405 5-chloro-3-(3-fluorobenzyl)-1,3-benzoxazol-2(3H)-one

5-chloro-3-(3-fluorobenzyl)-1,3-benzoxazol-2(3H)-one

Cat. No. B5778405
M. Wt: 277.68 g/mol
InChI Key: XNFGWONCCRUNMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-3-(3-fluorobenzyl)-1,3-benzoxazol-2(3H)-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-chloro-3-(3-fluorobenzyl)-1,3-benzoxazol-2(3H)-one is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. It also has the ability to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, as well as inhibit the migration and invasion of cancer cells. It also has the ability to induce cell cycle arrest and DNA damage in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-chloro-3-(3-fluorobenzyl)-1,3-benzoxazol-2(3H)-one in lab experiments is its high potency and selectivity towards certain enzymes and signaling pathways. However, its limited solubility in water can pose a challenge for some experiments. It is also important to note that further studies are needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 5-chloro-3-(3-fluorobenzyl)-1,3-benzoxazol-2(3H)-one. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases. Further studies are also needed to investigate its potential as an anti-cancer agent and its mechanism of action. Additionally, there is potential for the development of analogs and derivatives of this compound with improved solubility and potency.
In conclusion, this compound is a promising compound with potential applications in various fields. Its synthesis method has been optimized to produce high yields, and it has shown promising results as an anti-inflammatory and anti-cancer agent. Further research is needed to fully understand its mechanism of action and potential side effects, as well as explore its potential as a therapeutic agent for neurodegenerative diseases.

Synthesis Methods

The synthesis of 5-chloro-3-(3-fluorobenzyl)-1,3-benzoxazol-2(3H)-one involves the reaction of 3-fluorobenzylamine with 5-chloro-2-hydroxybenzoyl chloride in the presence of triethylamine and dichloromethane. The resulting product is then treated with sodium hydroxide to obtain the final compound. This method has been optimized to produce high yields of the compound.

Scientific Research Applications

5-chloro-3-(3-fluorobenzyl)-1,3-benzoxazol-2(3H)-one has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has shown promising results as an anti-inflammatory and anti-cancer agent. It has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

5-chloro-3-[(3-fluorophenyl)methyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClFNO2/c15-10-4-5-13-12(7-10)17(14(18)19-13)8-9-2-1-3-11(16)6-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFGWONCCRUNMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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